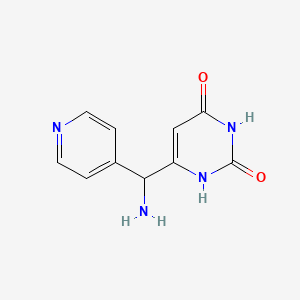
6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol is a heterocyclic compound that features both pyridine and pyrimidine rings. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The presence of amino and hydroxyl groups in its structure makes it a versatile molecule for various chemical reactions and biological interactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of pyridine-4-carbaldehyde with guanidine to form an intermediate, which is then cyclized to yield the desired pyrimidine derivative. The reaction conditions often include the use of catalysts such as zinc chloride or ammonium acetate, and solvents like ethanol or dimethyl sulfoxide (DMSO) .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit different biological and chemical properties .
Wissenschaftliche Forschungsanwendungen
6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory, antiviral, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Wirkmechanismus
The mechanism of action of 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol involves its interaction with specific molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. These interactions are mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Investigated as a CDK2 inhibitor.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications for their structural similarity to purine bases
Uniqueness: 6-(Amino(pyridin-4-yl)methyl)pyrimidine-2,4-diol stands out due to its unique combination of amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new therapeutic agents and advanced materials .
Eigenschaften
Molekularformel |
C10H10N4O2 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
6-[amino(pyridin-4-yl)methyl]-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H10N4O2/c11-9(6-1-3-12-4-2-6)7-5-8(15)14-10(16)13-7/h1-5,9H,11H2,(H2,13,14,15,16) |
InChI-Schlüssel |
SXEINZUSTUJTPM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CN=CC=C1C(C2=CC(=O)NC(=O)N2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




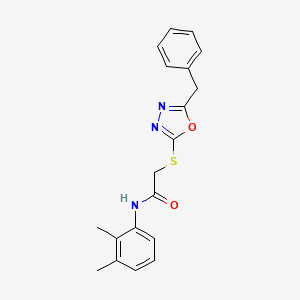
![(1R,2R,3R,6R,8S,11S,12S,13S,15R,16S,17R)-2,3,11,12,15,16-hexahydroxy-9,13,17-trimethyl-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-en-4-one](/img/structure/B11773656.png)
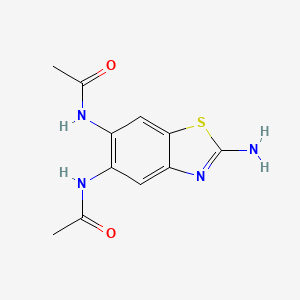
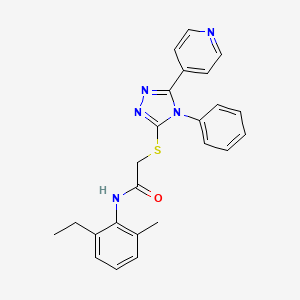

![8-(4-Aminopiperidin-1-yl)-2-(4-fluorobenzyl)-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B11773697.png)
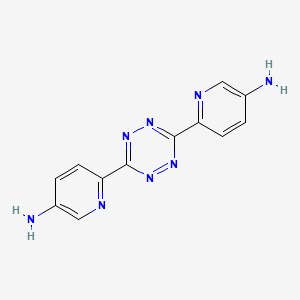
![N-(4-Methoxybenzyl)-N-methylbenzo[d][1,3]dioxol-5-amine](/img/structure/B11773703.png)
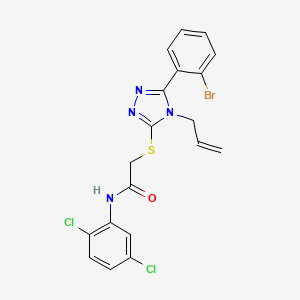

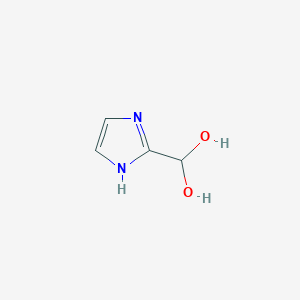
![4,5,6,7-Tetrahydro-1H-benzo[d]imidazol-4-amine](/img/structure/B11773724.png)
